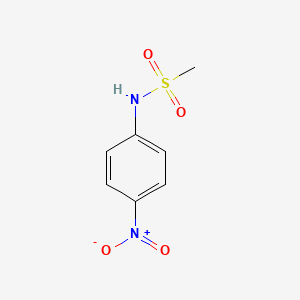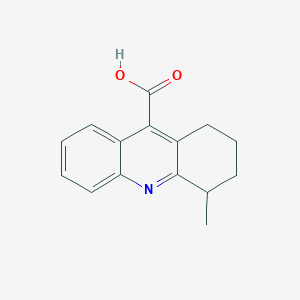![molecular formula C13H11ClN2O3 B1365997 [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of a benzylamine group attached to a chlorinated nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine typically involves multiple steps. One common route starts with the nitration of 5-chloro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzylamine group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Reduction: 3-(5-Chloro-2-aminophenoxy)-benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Corresponding aldehydes or carboxylic acids
Scientific Research Applications
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-Chloro-2-nitrophenoxy)pyrrolidine
- **2-(5-Chloro-2-nitrophenoxy)-3-methoxypropanoic acid
- **3-(5-Chloro-2-nitrophenoxy)azetidine
Uniqueness
[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine is unique due to the presence of both a benzylamine group and a chlorinated nitrophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
[3-(5-chloro-2-nitrophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-4-5-12(16(17)18)13(7-10)19-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2 |
InChI Key |
KXSVIUQKPYUOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


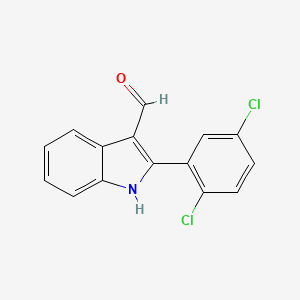
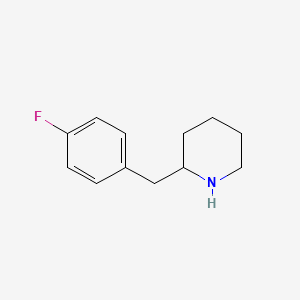
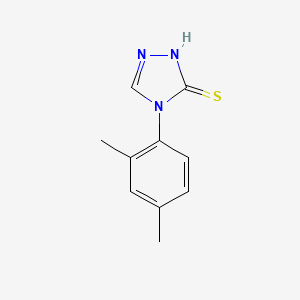
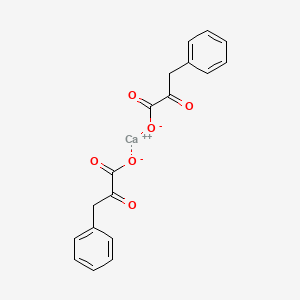
![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

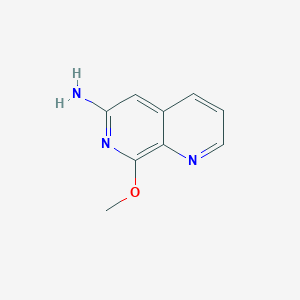
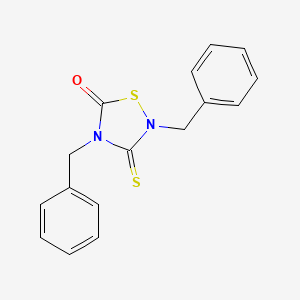
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)
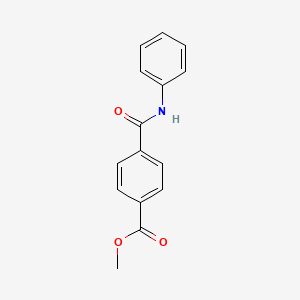
![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
